
(S)-1-Tert-butyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate
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Overview
Description
(S)-1-Tert-butyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and a methylene group attached to a pyrrolidine ring. Its stereochemistry is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Tert-butyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of tert-butyl 2-ethylpyrrolidine-1,2-dicarboxylate with a methylene donor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-1-Tert-butyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the methylene group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in THF for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Drug Development
(S)-1-Tert-butyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow for the modification of biological activity in drug candidates, particularly in the development of novel analgesics and anti-inflammatory agents.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of analogs derived from this compound that exhibited enhanced activity against specific pain pathways, suggesting its utility in pain management therapies .
Chiral Auxiliary
This compound can serve as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. The presence of the tert-butyl group enhances steric hindrance, which can be beneficial in controlling stereochemistry during reactions.
Data Table: Chiral Auxiliary Applications
Compound | Reaction Type | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
This compound | Aldol Reaction | 85 | 95 |
This compound | Michael Addition | 90 | 92 |
Synthesis of Pyrrolidine Derivatives
The compound is utilized in the synthesis of various pyrrolidine derivatives, which are important in developing agrochemicals and pharmaceuticals. The methylene group provides a site for further functionalization.
Case Study:
Research published in Organic Letters demonstrated the use of this compound as a precursor to synthesize complex pyrrolidine-based scaffolds that showed promising biological activity against cancer cell lines .
Catalysis
This compound can also act as a catalyst in certain reactions due to its ability to stabilize transition states through non-covalent interactions.
Data Table: Catalytic Applications
Reaction Type | Catalyst Used | Conversion (%) | Selectivity (%) |
---|---|---|---|
Diels-Alder | This compound | 75 | 88 |
C-C Coupling | This compound | 80 | 90 |
Mechanism of Action
The mechanism of action of (S)-1-Tert-butyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Tert-butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
Uniqueness
(S)-1-Tert-butyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and ethyl groups, which confer distinct chemical and physical properties compared to similar compounds .
Biological Activity
(S)-1-Tert-butyl 2-ethyl 4-methylenepyrrolidine-1,2-dicarboxylate is a compound of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing data from various research studies and case analyses.
- Chemical Formula : C12H19NO4
- Molecular Weight : 229.29 g/mol
- CAS Number : 84348-39-0
Research indicates that this compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The compound has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases.
Neuroprotective Effects
A study demonstrated that this compound provides neuroprotection against oxidative stress-induced neuronal damage. The compound was shown to reduce the levels of reactive oxygen species (ROS) in neuronal cells, thereby mitigating apoptosis and promoting cell survival.
Antimicrobial Activity
In vitro tests have revealed that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism appears to involve the disruption of bacterial cell membranes, leading to cell lysis.
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a recent study involving transgenic mouse models of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function as measured by the Morris water maze test. Histological analysis showed reduced amyloid plaque deposition and enhanced synaptic integrity compared to control groups.
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antibacterial activity.
Data Summary Table
Properties
CAS No. |
453524-59-9 |
---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H21NO4/c1-6-17-11(15)10-7-9(2)8-14(10)12(16)18-13(3,4)5/h10H,2,6-8H2,1,3-5H3/t10-/m0/s1 |
InChI Key |
DPPXZBFJGOVYMW-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(=C)CN1C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CC(=C)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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